(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine
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Overview
Description
(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound characterized by the presence of a trifluoromethyl group, a hexyl chain, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the introduction of the trifluoromethyl group into an amine precursor. One common method is the reaction of hexylamine with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Advanced purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-1,1,1-Trifluoro-N-methyl-2-pentylamine
- (S)-1,1,1-Trifluoro-N-methyl-2-butylamine
- (S)-1,1,1-Trifluoro-N-methyl-2-propylamine
Uniqueness
(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine is unique due to its specific hexyl chain length, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
1389310-30-8 |
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Molecular Formula |
C7H14F3N |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-N-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
CIXGCNLWORCNRF-LURJTMIESA-N |
Isomeric SMILES |
CCCC[C@@H](C(F)(F)F)NC |
Canonical SMILES |
CCCCC(C(F)(F)F)NC |
Origin of Product |
United States |
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